molecular formula C13H13F3O7 B588930 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid CAS No. 176223-16-8

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid

Cat. No.: B588930
CAS No.: 176223-16-8
M. Wt: 338.235
InChI Key: RNSOTMHOSNMJEN-GOVZDWNOSA-N
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Description

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid is a biochemical compound with the molecular weight of 338.23 g/mol . It is primarily used in proteomics research . This compound features a glucopyranosiduronic acid moiety linked to a 4-(trifluoromethyl)phenyl group, making it a unique molecule with specific properties and applications.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid typically involves the following steps:

Chemical Reactions Analysis

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the phenyl ring or the glucopyranosiduronic acid moiety.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)phenyl beta-D-glucopyranoside: This compound has a similar structure but lacks the uronic acid moiety.

    This compound methyl ester: This derivative features a methyl ester group instead of the free acid.

    4-(Trifluoromethyl)phenyl alpha-D-glucopyranosiduronic acid: This isomer has an alpha configuration instead of the beta configuration.

The uniqueness of this compound lies in its specific structural features and the presence of both the trifluoromethyl group and the glucopyranosiduronic acid moiety, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSOTMHOSNMJEN-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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